Cas no 2171359-94-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

2171359-94-5 structure
Productnaam:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- 2171359-94-5
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- EN300-1578846
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- Inchi: 1S/C25H30N2O5/c1-15(2)22(13-23(28)26-16(3)12-24(29)30)27-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,12-14H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t16?,22-/m1/s1
- InChI-sleutel: ZKYZLWSEOZYKMF-VXNXSFHZSA-N
- LACHT: O(C(N[C@H](CC(NC(C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 438.21547206g/mol
- Monoisotopische massa: 438.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 10
- Complexiteit: 645
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 105Ų
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578846-5.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1578846-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1578846-2.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1578846-250mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1578846-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1578846-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1578846-2500mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578846-1.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-94-5 | 1g |
$3368.0 | 2023-06-04 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Gerelateerde literatuur
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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